4-(Phenylsulfonyl)morpholine

Übersicht

Beschreibung

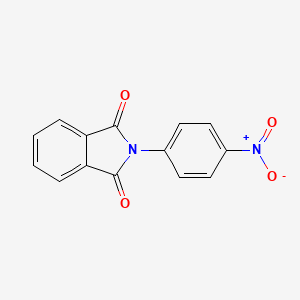

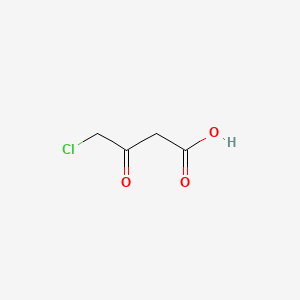

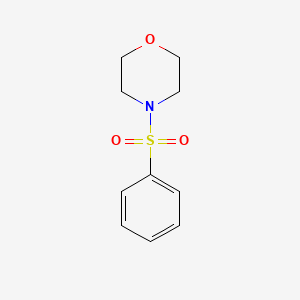

4-(Phenylsulfonyl)morpholine is a chemical compound with the linear formula C10H13NO3S . It has a molecular weight of 227.284 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A series of new 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized by converting multifarious aryl/aralkyl organic acids successively into corresponding esters, hydrazides, and 5-substituted aryl/aralkyl-1,3,4-oxadiazole-2-thiols . Another study synthesized a series of 4-((4-substitutedphenyl)sufonyl)morpholines from 4-substitutedbenzenesulfonohydrazides and morpholine under microwave irradiation and conventional heating methods .Molecular Structure Analysis

The molecular structure of 4-(Phenylsulfonyl)morpholine is represented by the linear formula C10H13NO3S .Chemical Reactions Analysis

The review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . In another study, 23 novel small molecules were synthesized using 4-(phenylsulfonyl)morpholine as a pharmacophore .Wissenschaftliche Forschungsanwendungen

Phenotypic Drug Discovery (PDD)

Phenotypic Drug Discovery (PDD) is an effective drug discovery approach by observation of therapeutic effects on disease phenotypes, especially in complex disease systems . “4-(Phenylsulfonyl)morpholine” has been used as a pharmacophore in the synthesis of 23 novel small molecules for PDD .

Triple-Negative Breast Cancer (TNBC) Treatment

Triple-Negative Breast Cancer (TNBC) is composed of several complex disease features, including high tumor heterogeneity, high invasive and metastatic potential, and a lack of effective therapeutic targets . A derivative of “4-(Phenylsulfonyl)morpholine”, GL24 (4m), has shown potential in inhibiting TNBC cell growth .

Gene Expression Perturbation

To investigate the tumor-suppressive mechanisms of GL24, transcriptomic analyses were used to detect the perturbation for gene expression upon GL24 treatment .

Unfolded Protein Response (UPR)

One of the ER stress-dependent tumor suppressive signals identified was the Unfolded Protein Response (UPR) .

p53 Pathway

The p53 pathway, another ER stress-dependent tumor suppressive signal, was also triggered by GL24 .

G2/M Checkpoint

The G2/M checkpoint, a critical phase of the cell cycle, was identified as one of the pathways triggered by GL24 .

E2F Targets

E2F targets, which are crucial for cell cycle progression, were also identified as one of the pathways triggered by GL24 .

Induction of Apoptosis

Most of the identified pathways triggered by GL24 eventually led to cell-cycle arrest and then to apoptosis .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXKXDGJVHZGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198343 | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfonyl)morpholine | |

CAS RN |

5033-21-6 | |

| Record name | 4-(Phenylsulfonyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5033-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-(phenylsulfonyl)morpholine derivatives promising candidates for treating Triple-Negative Breast Cancer (TNBC)?

A1: Research suggests that certain derivatives, like GL24, exhibit potent anti-cancer activity specifically against TNBC cells. [] This compound triggers endoplasmic reticulum (ER) stress, leading to the activation of multiple tumor-suppressive pathways. [] These pathways include the unfolded protein response (UPR), p53 pathway, G2/M checkpoint regulation, and suppression of E2F targets. [] This multi-pathway modulation ultimately results in cell cycle arrest and apoptosis in TNBC cells. [] This mechanism positions GL24 as a potential therapeutic option for this aggressive cancer subtype. You can find more information about this research here: .

Q2: Beyond TNBC, what other therapeutic potential do 4-(phenylsulfonyl)morpholine derivatives hold?

A2: Studies show that these compounds demonstrate promising antimicrobial activity. [] Specifically, some derivatives exhibit inhibitory effects against both bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida metapsilosis. [] This broad-spectrum activity highlights their potential for development into novel antimicrobial agents. Learn more about the specific derivatives and their activity profiles here: .

Q3: How does the structure of 4-(phenylsulfonyl)morpholine relate to its observed biological activity?

A3: While the core structure of 4-(phenylsulfonyl)morpholine provides a foundation, research emphasizes the significance of substituent modifications on the phenyl ring. [] Introducing groups like methyl, methoxy, bromine, or chlorine at the para position influences the compound's interaction with biological targets, ultimately affecting its potency and spectrum of activity. [] Understanding these structure-activity relationships is crucial for designing derivatives with improved efficacy and specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.